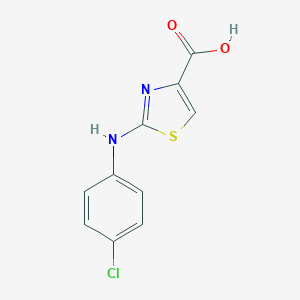

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

The compound “2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a thiazole ring (a type of heterocycle), a carboxylic acid group, and a chloroanilino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of the chloroanilino group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Application in Antidiabetic and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Chemistry and Pharmacology

Summary of the Application

“2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid” is used in the preparation of pyrimidine derivatives as potential antidiabetic and antimicrobial agents .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of pyrimidine derivatives. The in vivo effect on total serum glucose concentration, cholesterol, and antioxidant activity was assessed in adult male albino Wister rats and compared to the reference drug glimperide .

Results or Outcomes

Promising results were observed for compound 5. The histopathological study confirms that compound 5 results in significant activity with liver maintenance. The antimicrobial activities were evaluated against several bacterial strains such as Salmonella typhimurium ATCC 25566, Bacillus cereus, Escherichia coli NRRN 3008, Pseudomonas aeruginosa ATCC 10145, Staphylococcus aureus ATCC 6538 and fungi such as Rhizopus oligosporus, Mucor miehei and Asperillus niger .

Application in Dyeing of Fabrics

Specific Scientific Field

Textile Chemistry

Summary of the Application

“2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid” is used in the synthesis of heterocyclic quinazolinone-based hot brand monoazo reactive dyes for dyeing applications on cotton, silk, and wool fibers .

Methods of Application or Experimental Procedures

The compound is used in the diazotization of 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one and coupling with a variety of cyanurated coupling components .

Results or Outcomes

The dyes were found to give a variety of color shades with very good depth and uniformity on the fibers. The fastness of all the dyes on the fibers was moderate to excellent .

Application in Nonlinear Optical Materials

Specific Scientific Field

Optical Physics and Material Science

Summary of the Application

The compound is used in the growth of single crystals suitable for nonlinear optical applications .

Methods of Application or Experimental Procedures

The compound is used in the growth of single crystals. The grown crystal was subjected to various characterization studies .

Results or Outcomes

The grown crystal showed a Laser Damage Threshold (LDT) value of 2.31 GW/cm² and the Second Harmonic Generation (SHG) efficiency of the crystal was 3.2 times greater than that of Potassium Dihydrogen Phosphate (KDP) .

Application in Early Discovery Research

Specific Scientific Field

Chemical Research and Development

Summary of the Application

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Methods of Application or Experimental Procedures

The compound is used in various early discovery research applications. The specific methods of application or experimental procedures would depend on the particular research project .

Results or Outcomes

The outcomes of this application would vary depending on the specific research project. Sigma-Aldrich, the provider of the compound, does not collect analytical data for this product .

Application in the Synthesis of ((2-(4-Chloroanilino)-2-Oxoethyl)Sulfonyl)Acetic Acid

Summary of the Application

The compound is used in the synthesis of ((2-(4-Chloroanilino)-2-Oxoethyl)Sulfonyl)Acetic Acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research project .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPFGKWKFOXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374028 | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

165682-82-6 | |

| Record name | 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)